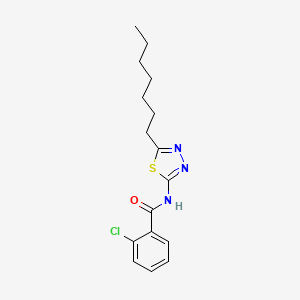![molecular formula C19H21N3O4 B12493302 3-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12493302.png)
3-hydroxy-4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione is a complex organic compound belonging to the class of pyrazoloquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to a quinoline moiety, with various functional groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3-hydroxy-4-methoxybenzaldehyde with a suitable pyrazole derivative, followed by cyclization and functional group modifications. The reaction conditions often include the use of solvents like tetrahydrofuran and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Análisis De Reacciones Químicas
Types of Reactions
4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonyl groups can be reduced to alcohols under suitable conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and catalysts .
Major Products Formed
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor and its effects on cellular pathways.
Mecanismo De Acción
The mechanism of action of 4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biological processes. The presence of functional groups allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that contribute to its biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Quinoline derivatives: Compounds like quinine and camptothecin share structural similarities with the quinoline moiety.
Pyrazole derivatives: Compounds such as pyrazolone and pyrazolopyrimidine exhibit similar chemical properties due to the presence of the pyrazole ring.
Uniqueness
4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-1H,2H,4H,6H,8H,9H-pyrazolo[3,4-b]quinoline-3,5-dione stands out due to its unique combination of functional groups and fused ring structure, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations and its bioactive properties make it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C19H21N3O4 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
4-(3-hydroxy-4-methoxyphenyl)-7,7-dimethyl-1,2,4,6,8,9-hexahydropyrazolo[3,4-b]quinoline-3,5-dione |
InChI |
InChI=1S/C19H21N3O4/c1-19(2)7-10-15(12(24)8-19)14(16-17(20-10)21-22-18(16)25)9-4-5-13(26-3)11(23)6-9/h4-6,14,23H,7-8H2,1-3H3,(H3,20,21,22,25) |
Clave InChI |
XVVAGNRSUNCSEY-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2=C(C(C3=C(N2)NNC3=O)C4=CC(=C(C=C4)OC)O)C(=O)C1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-acetylphenyl)-2-[2-(3-fluorophenyl)-5-(2-hydroxyethyl)-4-methyl-6-oxopyrimidin-1(6H)-yl]acetamide](/img/structure/B12493222.png)

![N-{4-[1-(2-amino-2-oxoethyl)-6-oxo-1,6-dihydropyridazin-3-yl]phenyl}benzamide](/img/structure/B12493230.png)

![2-(3,4-dichlorophenyl)-N-{4-[(2-oxo-2-phenylethyl)sulfamoyl]phenyl}acetamide](/img/structure/B12493232.png)
![N-{2-[2-(4-tert-butylcyclohexylidene)hydrazinyl]-2-oxoethyl}-N-(2-methoxyphenyl)methanesulfonamide (non-preferred name)](/img/structure/B12493239.png)
![N-(4-chlorophenyl)-2-[(4-hydroxy-6-oxo-1-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12493252.png)
![4-hydroxy-5-(3-methoxyphenyl)-2-(piperidin-1-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12493257.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-{[(4-methoxy-3-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B12493263.png)
![N-(3-ethoxypropyl)-N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)glycinamide](/img/structure/B12493265.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-{[4-ethyl-5-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12493273.png)
![2-[3-methyl-5-oxo-4-phenyl-7-(thiophen-2-yl)-4,5,6,7,8,9-hexahydro-1H-pyrazolo[3,4-b]quinolin-1-yl]benzoic acid](/img/structure/B12493280.png)
![Methyl 3-{[(4-ethoxy-3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12493287.png)
![5-Oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]thieno[2,3-e]pyrimidine-3-carboxamide](/img/structure/B12493296.png)
